molecular formula C8H8ClN3 B13038731 (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine

(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine

Katalognummer: B13038731
Molekulargewicht: 181.62 g/mol
InChI-Schlüssel: BLXZRYWMAXIUSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic amine featuring a chloro substituent at position 7 of the imidazo[1,2-a]pyridine scaffold and a methanamine group at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are notable for their pharmacological relevance, particularly in antiviral and antimicrobial research.

Eigenschaften

Molekularformel

C8H8ClN3

Molekulargewicht

181.62 g/mol

IUPAC-Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2

InChI-Schlüssel

BLXZRYWMAXIUSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2C=C1Cl)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a solvent and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction proceeds through a two-step one-pot process, where the intermediate is formed and subsequently condensed with the electrophile to yield the desired product.

Industrial Production Methods

Industrial production of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using tert-butyl hydroperoxide (TBHP) or transition metal catalysts.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine, including (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against multidrug-resistant strains of tuberculosis (MDR-TB) with minimal inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM. Notably, some derivatives were found to be more potent than isoniazid, a standard treatment for TB .

Inhibition of VEGF-R2
The compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis. Inhibiting this receptor can have therapeutic implications for diseases characterized by abnormal blood vessel growth, including various cancers and diabetic complications. The ability to modulate angiogenesis makes (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine a candidate for further development in cancer therapy and other vascular-related diseases .

Neuropharmacology

Cholinesterase Inhibition
Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in neuropharmacology, particularly their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of acetylcholine, and their inhibition can enhance cholinergic signaling. This property is particularly relevant for conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent. The compound's structural modifications have been shown to influence its inhibitory activity against these enzymes significantly .

Toxicology

Carcinogenicity Studies
The compound's structural relatives have been studied for their mutagenic and carcinogenic potential. Research into heterocyclic amines indicates that certain structural features can lead to increased carcinogenic risk when exposed to specific environmental factors or dietary components. Understanding these risks is crucial for assessing the safety of compounds like (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine in pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MDR-TB; MIC: 0.05 - 1.5 μM
VEGF-R2 InhibitionPotential for reducing angiogenesis in various cancers
Cholinesterase InhibitionSignificant inhibition observed; potential in Alzheimer’s treatment
CarcinogenicityStructural relatives show mutagenic potential

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives against drug-resistant strains of tuberculosis. The results indicated that compounds similar to (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine had a higher activity compared to traditional antibiotics like isoniazid, suggesting a promising avenue for treating resistant infections.

Case Study 2: Neuropharmacological Impact
In a neuropharmacological evaluation, the cholinesterase inhibitory activity of new derivatives was assessed using Ellman’s colorimetric method. The findings demonstrated that specific modifications on the imidazo[1,2-a]pyridine scaffold could enhance AChE and BChE inhibition, indicating potential therapeutic applications in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing biological processes through binding and modulation of receptor activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The table below highlights key differences between (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine and structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine Cl at position 7 C₈H₈ClN₃ 181.5 (calculated) Electron-withdrawing Cl enhances ring deactivation; primary amine group enables salt formation and hydrogen bonding .
1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CH₃ at position 7 C₉H₁₁N₃ 161.208 Methyl group (electron-donating) increases electron density, potentially improving solubility in nonpolar environments .
{6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine Br at position 6 C₈H₈BrN₃ ~230.0 (estimated) Bromo substituent introduces steric bulk and polarizability, likely affecting binding kinetics in biological targets .
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine Cl at positions 6 and 8 C₈H₇Cl₂N₃ 216.07 Dual chloro groups increase lipophilicity and may improve membrane permeability but could elevate toxicity risks .
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CH₃ at position 8 C₉H₁₁N₃ 161.208 Methyl at position 8 alters steric interactions compared to position 7, potentially modifying receptor binding profiles .

Functional Group Modifications

  • Acetic Acid Derivatives : Compounds like 7-Methylimidazo[1,2-a]pyridine-2-acetic acid (C₁₀H₁₀N₂O₂) replace the methanamine group with a carboxylic acid, significantly altering solubility (acidic vs. basic) and reactivity (e.g., salt formation vs. esterification) .
  • Thiourea Derivatives : The synthesis of 1-((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea demonstrates the utility of methanamine as a building block for complex bioactive molecules. Chloro-substituted analogs could enhance thiourea stability or target affinity .

Biologische Aktivität

(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chloro-substituted imidazo[1,2-a]pyridine moiety linked to a methanamine group. Its molecular formula is C₈H₈ClN₃, with a molecular weight of 187.63 g/mol. The presence of the chlorine atom enhances its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine exhibits significant antimicrobial properties. It has been evaluated for its ability to inhibit various bacterial strains and shows promise as an anti-tubercular agent. For instance, modifications in the imidazopyridine structure have resulted in compounds that demonstrate enhanced activity against Mycobacterium tuberculosis, with some derivatives showing potency comparable to established treatments like isoniazid .

Kinase Inhibition

This compound has been identified as a potential inhibitor of c-KIT kinase, which plays a crucial role in several cellular processes and is often implicated in cancer. In vitro studies have demonstrated that (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine can effectively inhibit c-KIT activity, suggesting its potential utility in cancer therapy.

Anti-Inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has also shown anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB .

Structure-Activity Relationships (SAR)

The biological activity of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is heavily influenced by its structural components.

CompoundKey Structural FeaturesBiological Activity
1Chlorine at position 7Enhanced kinase inhibition
2Methyl substitutionIncreased antimicrobial activity
3Amine functional groupAnti-inflammatory properties

The SAR studies reveal that substituents on the imidazopyridine ring significantly affect the compound's potency against various biological targets. For example, compounds with smaller groups at specific positions maintain higher activity levels compared to those with bulkier substituents .

Pharmacokinetics and ADME Properties

Preliminary studies on the pharmacokinetic profile of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Notably:

  • Plasma Protein Binding : High binding affinity (>99%) in human plasma indicates potential for prolonged circulation time.
  • Metabolic Stability : Initial assessments show minimal degradation in liver microsomes over time, suggesting good metabolic stability.
ParameterValue
Plasma Protein Binding (%)>99
% Remaining in Human Liver Microsomes (60 min)95

Case Study 1: Anti-Tubercular Activity

A study evaluated various derivatives of imidazo[1,2-a]pyridine against Mycobacterium tuberculosis. The results indicated that compounds similar to (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine exhibited significant inhibitory effects on the H37Rv strain of TB, outperforming traditional agents like isoniazid in some instances .

Case Study 2: Cancer Therapeutics

In another study focusing on c-KIT inhibition, (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine was tested for its effects on cancer cell lines expressing c-KIT. The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis in these cells, highlighting its potential as a therapeutic agent for c-KIT positive cancers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.